![molecular formula C11H12F2N4O2 B2860863 4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide CAS No. 2101199-36-2](/img/structure/B2860863.png)
4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide, commonly known as DFP-10917, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of pyrazole carboxamides and has a unique chemical structure that allows it to target specific molecular pathways involved in cancer progression.
Wirkmechanismus
DFP-10917 exerts its anti-cancer effects by inhibiting the activity of the PI3K/AKT/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, DFP-10917 can effectively block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical studies. The compound has also been shown to accumulate in tumor tissues, indicating its potential as a targeted therapy for cancer. In addition, DFP-10917 has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10917 has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells, as well as its ability to target specific molecular pathways involved in cancer progression. However, the compound also has some limitations, such as its relatively low solubility and stability, which may affect its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on DFP-10917, including:
1. Further optimization of the synthesis process to improve yields and purity of the compound.
2. Investigation of the potential of DFP-10917 as a combination therapy with other anti-cancer agents.
3. Evaluation of the efficacy of DFP-10917 in clinical trials for the treatment of various types of cancer.
4. Investigation of the mechanism of action of DFP-10917 in cancer cells to identify potential biomarkers for patient selection.
5. Development of novel formulations of DFP-10917 to improve its solubility and stability for use in clinical settings.
Synthesemethoden
The synthesis of DFP-10917 involves several steps, including the reaction of 2,2-difluoroethylamine with 2-furylmethylisocyanide to form an intermediate product, which is then reacted with 4-amino-3-nitropyrazole-5-carboxylic acid to yield the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DFP-10917 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. DFP-10917 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which further contributes to its anti-cancer effects.
Eigenschaften
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N-(furan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N4O2/c12-9(13)6-17-5-8(14)10(16-17)11(18)15-4-7-2-1-3-19-7/h1-3,5,9H,4,6,14H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGYLZSCVRDSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NN(C=C2N)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.